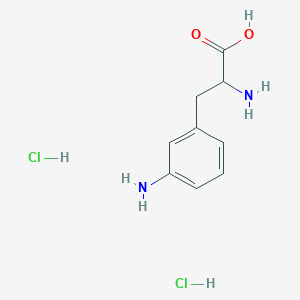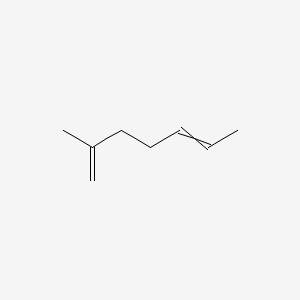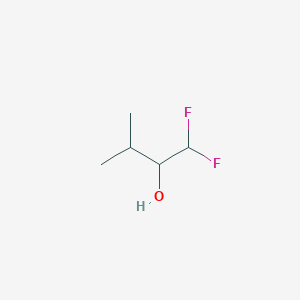
Dicyclopentylcarbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentylmethanol is an organic compound with the molecular formula C11H20O. It is a secondary alcohol characterized by the presence of two cyclopentyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, dicyclopentylmethanol is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Dicyclopentylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopentyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to dicyclopentylmethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Dicyclopentyl ketone.
Reduction: Dicyclopentylmethane.
Substitution: Dicyclopentyl halides (e.g., dicyclopentyl chloride or bromide).
科学研究应用
Dicyclopentylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
作用机制
The mechanism of action of dicyclopentylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its potential to act as a ligand in coordination chemistry .
相似化合物的比较
Similar Compounds
Cyclopentylmethanol: A related compound with a single cyclopentyl group.
Dicyclopentyl ketone: The oxidized form of dicyclopentylmethanol.
Dicyclopentylmethane: The reduced form of dicyclopentylmethanol.
Uniqueness
Dicyclopentylmethanol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and research applications, as it can participate in a variety of reactions and form complex structures .
属性
CAS 编号 |
6300-99-8 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
dicyclopentylmethanol |
InChI |
InChI=1S/C11H20O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 |
InChI 键 |
KJMCBUHSRCZHHX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)




![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
